molecular formula C9H5BrOS2 B027640 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde CAS No. 110046-60-1

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

Cat. No. B027640
CAS RN: 110046-60-1
M. Wt: 273.2 g/mol
InChI Key: NTHMTYNJFSUBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, also known as 5-Bromo-2-thiophenecarboxaldehyde, is a chemical compound with the molecular formula C5H3BrOS . It is used in biological studies as an anti-inflammatory and anti-tumor agent . It also acts as a reagent in the synthesis of carbazole-based sensitizers for efficient dye-sensitized solar cells .


Synthesis Analysis

The synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde can be achieved from 2-Thiophenecarboxaldehyde . It is also used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .


Molecular Structure Analysis

The molecular weight of this compound is 191.05 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of carbazole-based sensitizers for efficient dye-sensitized solar cells . It also plays a role in the preparation of aldehyde-capped thiophene oligomers .


Physical And Chemical Properties Analysis

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a clear yellow to brown liquid after melting . It has a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Donor-Acceptor Polymers

This compound is used in the synthesis of bis (thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization . These polymers have significant interest in organic electronic applications due to their tunable optoelectronic properties .

Photovoltaic Applications

The synthesized polymers from this compound are studied for their photovoltaic applications. The temperature-dependent absorption of the polymer films blended with PC 71 BM was studied, and a power conversion efficiency (PCE) of 3.82% was achieved .

Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is used in the synthesis of [1,2,4]triazolo[4,3-c]quinazolines, which are valuable intermediates for biologically active compounds and fluorophores .

Suzuki Coupling Reactions

This compound is involved in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .

Suzuki-Miyaura Coupling

It is used in Suzuki-Miyaura coupling for the synthesis of ratanhine .

Microwave-assisted Sonogashira Reactions

This compound is used in microwave-assisted Sonogashira reactions for the synthesis of ethynylarylboronates .

Synthesis of Electron-Rich Donors

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is used in the synthesis of an electron-rich unit, 2,7-bis (5-bromothiophen-2-yl)-9,9’-spirobi[fluorene], which is a candidate for D-A type organic polymers .

Safety and Hazards

This compound is classified as a combustible solid with a flash point of 210.2 °F or 99.00 °C . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment such as dust masks, eyeshields, and gloves should be used .

Future Directions

The future directions of this compound could involve its continued use in the synthesis of carbazole-based sensitizers for efficient dye-sensitized solar cells . It could also be used in further biological studies given its anti-inflammatory and anti-tumor activity .

properties

IUPAC Name

5-(5-bromothiophen-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHMTYNJFSUBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453982
Record name 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

CAS RN

110046-60-1
Record name 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.